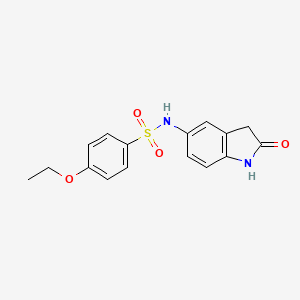

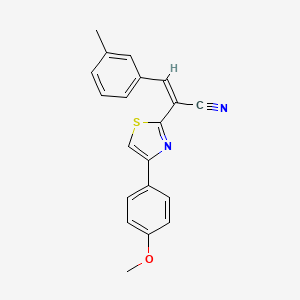

![molecular formula C14H11N5O3 B2464114 1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338689-42-1](/img/structure/B2464114.png)

1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a cyclopropyl group, an oxadiazole ring, a pyridine ring, an imidazole ring, and a carboxylic acid group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .

Molecular Structure Analysis

The compound’s structure includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The presence of the weak O–N bond in the oxadiazole ring could potentially allow it to rearrange into other heterocycles .Scientific Research Applications

Polycyclic Systems and Predicted Biological Activity

The compound 1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid falls into the broader class of compounds containing the 1,2,4-oxadiazole ring. Research in this domain has led to the synthesis of novel polycyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. These systems were synthesized through a one-pot condensation process and showed potential biological activity predicted by PASS (Prediction of Activity Spectra for Substances) (Kharchenko, Detistov, & Orlov, 2008).

Continuous-Flow Synthesis for Heterocyclic Compounds

Another study reports the versatile continuous-flow synthesis of highly functionalized 1,2,4-oxadiazoles, starting from carboxylic acids. This method was applied to synthesize imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles, showcasing the utility of continuous-flow systems in synthesizing complex heterocyclic compounds, potentially including the compound of interest (Herath & Cosford, 2017).

Antioxidant and Antimicrobial Activities

Derivatives of the 1,2,4-oxadiazole ring have been synthesized and evaluated for their antioxidant and antimicrobial activities. The compounds synthesized were tested using various assays, revealing significant activity against common pathogens and strong antioxidant properties. This indicates the potential of such compounds in therapeutic applications, including the compound (Bassyouni et al., 2012).

Novel Heterocyclic Acetamides

Research into fused heterocyclic 1,2,4-triazoles has highlighted the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. These compounds exhibit interesting biological properties, suggesting the potential for the compound to be used in similar biological contexts (Karpina et al., 2019).

Binding Interactions in Supramolecular Complexes

The binding interactions between 1,2,4-oxadiazol-5-ones (a class to which the compound belongs) and a trisimidazoline base have been studied, demonstrating the potential of such compounds in forming non-covalent supramolecular complexes. This research lays the groundwork for exploring similar interactions with the compound (Reichert, Fröhlich, Ferguson, & Kraft, 2001).

properties

IUPAC Name |

1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3/c20-14(21)10-6-19(7-16-10)11-5-9(3-4-15-11)13-17-12(18-22-13)8-1-2-8/h3-8H,1-2H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTWAUGDIXQXRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC(=NC=C3)N4C=C(N=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]methyl}benzonitrile](/img/structure/B2464033.png)

![3-[1-(3-Phenyltriazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2464036.png)

![3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2464037.png)

![N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464042.png)

![2-Chloro-1-(2,2-dioxo-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-8-yl)propan-1-one](/img/structure/B2464043.png)

![(E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2464045.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide](/img/structure/B2464050.png)